molecular formula C12H16BrNO4S2 B2555843 2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396877-39-6

2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2555843
CAS No.: 1396877-39-6
M. Wt: 382.29
InChI Key: AMUQCIKFHXPOEC-UHFFFAOYSA-N
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Description

2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonane is a complex organic compound that features a unique spirocyclic structure This compound is characterized by the presence of a bromothiophene moiety, a sulfonyl group, and a spirocyclic nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting with the preparation of the bromothiophene derivative. One common method involves the bromination of thiophene to obtain 5-bromothiophene, which is then subjected to sulfonylation to introduce the sulfonyl group. The spirocyclic nonane ring system is constructed through a series of cyclization reactions, often involving the use of protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Additionally, the use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane undergoes several types of chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted thiophenes, and various spirocyclic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 5-bromothiophene-2-sulfonamide and 2,3,4-trisubstituted thiophenes share structural similarities with 2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane.

    Spirocyclic Compounds: Spirocyclic molecules like spiro[3.4]octane and spiro[4.5]decane exhibit similar spirocyclic ring systems.

Uniqueness

The uniqueness of 2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonane lies in its combination of a bromothiophene moiety, a sulfonyl group, and a spirocyclic nonane ring

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S2/c1-11(2)17-7-12(8-18-11)5-14(6-12)20(15,16)10-4-3-9(13)19-10/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUQCIKFHXPOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)S(=O)(=O)C3=CC=C(S3)Br)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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